molecular formula C7H7F3N2S B1611459 Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- CAS No. 88575-32-0

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-

Cat. No.: B1611459
CAS No.: 88575-32-0
M. Wt: 208.21 g/mol
InChI Key: HSKMWRFWZVOVOU-UHFFFAOYSA-N
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Description

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is a chemical compound known for its unique structure and properties It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a trifluoromethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- typically involves the reaction of 4-(trifluoromethyl)thiophenol with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol, and the reaction temperature is usually maintained at a moderate level to optimize yield.

Industrial Production Methods

On an industrial scale, the production of Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- may involve more advanced techniques such as continuous flow reactors. These methods allow for better control over reaction parameters, leading to higher efficiency and scalability. The use of catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with different functional groups.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized hydrazine derivatives.

Scientific Research Applications

Organic Chemistry

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- serves as a valuable reagent in organic synthesis. Its ability to form carbon-nitrogen bonds makes it useful for constructing complex molecules. It is particularly effective in:

  • Formation of Hydrazones: Reacting with carbonyl compounds to yield hydrazones, which are crucial intermediates in organic synthesis.
  • Carbon-Nitrogen Bond Formation: Facilitating the synthesis of various nitrogen-containing compounds.

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of hydrazine can exhibit activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Potential: Preliminary investigations suggest that hydrazine derivatives may possess anticancer properties, warranting further research into their mechanisms of action .

Pharmaceutical Applications

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is being explored for its therapeutic potential in treating various diseases. Its unique chemical structure allows it to interact with biological targets effectively:

  • DPP-4 Inhibitors: The compound's derivatives are being evaluated for their ability to inhibit DPP-4 enzymes, which play a role in glucose metabolism and are targets for diabetes treatment .

Industrial Applications

Hydrazine derivatives are utilized in various industrial processes due to their unique properties:

  • Material Science: The compound is used in the production of advanced materials such as polymers and coatings that require specific chemical characteristics.
  • Agricultural Chemicals: Its derivatives may serve as effective agents in pest control and crop protection due to their biological activity against pests .

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of hydrazine derivatives against several bacterial strains, demonstrating comparable effectiveness to standard antibiotics like streptomycin .
  • Anticancer Research : Investigations into the anticancer properties of hydrazine derivatives revealed promising results, indicating potential pathways for drug development targeting specific cancer types .

Mechanism of Action

The mechanism by which Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s ability to interact with biological molecules, leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A simpler derivative without the trifluoromethylthio group.

    4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the thio group.

    4-Methoxyphenylhydrazine: Contains a methoxy group instead of trifluoromethylthio.

Uniqueness

Hydrazine, [4-[(trifluoromethyl)thio]phenyl]- is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties

Biological Activity

Overview

2-Methanesulfonyl-1H-pyrrole is a heterocyclic organic compound with the molecular formula C5H7NO2S. It has garnered attention for its potential biological activities, particularly its role as an inhibitor of the HMG-CoA reductase enzyme, which is crucial in cholesterol biosynthesis. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Target Enzyme : The primary target of 2-Methanesulfonyl-1H-pyrrole is the HMG-CoA reductase enzyme .

Mode of Action : The compound inhibits this enzyme, disrupting the mevalonate pathway , which is essential for cholesterol and other biomolecule production. This inhibition can lead to reduced cholesterol levels in biological systems, making it a candidate for managing hyperlipidemia and related conditions.

Pharmacokinetics

2-Methanesulfonyl-1H-pyrrole exhibits favorable pharmacokinetic properties:

  • Absorption : It is well absorbed when administered orally.
  • Stability : The compound is stable in acidic environments, which enhances its bioavailability in the gastrointestinal tract.
  • Distribution and Metabolism : Further studies are needed to elucidate its distribution and metabolic pathways in vivo.

Biological Activities

The compound has been studied for various biological effects:

  • Cholesterol Biosynthesis Inhibition : In vitro studies have shown that 2-Methanesulfonyl-1H-pyrrole can significantly inhibit cholesterol production in rat isolated hepatocytes (IC50 = 1.12 nM) .
  • Antimicrobial Properties : Preliminary evaluations indicate potential antimicrobial activity, although specific mechanisms remain to be fully characterized.
  • Anticancer Potential : Research suggests that derivatives of pyrrole compounds may exhibit anticancer activities through various mechanisms, including apoptosis induction and COX-2 inhibition .

Case Studies

  • Inhibition of Cholesterol Biosynthesis :
    • A study demonstrated that 2-Methanesulfonyl-1H-pyrrole effectively inhibits cholesterol synthesis in rat liver cells, showing a significant reduction in cholesterol levels at low concentrations .
  • Antioxidant Activity :
    • Research on pyrrole derivatives indicated that they possess antioxidant properties which could mitigate oxidative stress-related diseases. The ability to inhibit lipid peroxidation was highlighted as a key mechanism through which these compounds exert neuroprotective effects against neurotoxins .
  • COX-2 Inhibition :
    • Certain derivatives of pyrrole have been evaluated for their ability to inhibit COX-2, an enzyme associated with inflammation and cancer progression. Molecular docking studies have supported the potential of these compounds as selective COX-2 inhibitors .

Data Table

Biological ActivityMechanismReference
Cholesterol InhibitionHMG-CoA reductase inhibition
AntimicrobialUnknown mechanism
AntioxidantInhibition of lipid peroxidation
COX-2 InhibitionSelective binding to COX-2

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-3-1-5(12-11)2-4-6/h1-4,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMWRFWZVOVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439596
Record name Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88575-32-0
Record name Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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